Benzaldehyde 4-quinazolinylhydrazone
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Overview
Description
Benzaldehyde 4-quinazolinylhydrazone is a compound that belongs to the class of hydrazones and quinazolines. It is characterized by the presence of a hydrazone functional group attached to a quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde 4-quinazolinylhydrazone typically involves the condensation reaction between benzaldehyde and 4-quinazolinylhydrazine. This reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and yield of the synthesis. Solid-state melt reactions and mechanosynthesis are also employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde 4-quinazolinylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives, amines, and substituted hydrazones .
Scientific Research Applications
Benzaldehyde 4-quinazolinylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating inflammatory diseases and as an analgesic agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde 4-quinazolinylhydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds like 4(3H)-quinazolinone and its derivatives share similar structural features and biological activities.
Hydrazone Derivatives: Other hydrazones, such as those derived from nicotinic and isonicotinic hydrazides, exhibit comparable properties
Uniqueness: Benzaldehyde 4-quinazolinylhydrazone is unique due to its specific combination of a benzaldehyde moiety with a quinazoline ring, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-18-19-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H,(H,16,17,19)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQZQVMBYROFJP-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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